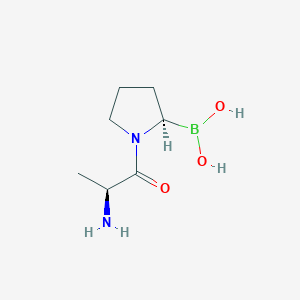

Ala-boroPro

Description

Overview of Dipeptide Boronic Acids in Enzyme Inhibition Research

Dipeptide boronic acids, particularly those with a proline analogue at the P1 position (Xaa-boroPro), have been extensively studied as inhibitors of post-proline cleaving enzymes (PPCEs). plos.orgmdpi.com These enzymes, which cleave dipeptides from the N-terminus of polypeptides containing a proline residue in the penultimate position, are implicated in a variety of physiological processes. plos.orgpnas.orgnih.gov Consequently, inhibitors of these enzymes have been investigated for their therapeutic potential. The general structure of these inhibitors allows for modification at the P2 position (Xaa) to modulate potency and selectivity against different PPCEs. acs.orgnih.gov

Historical Context of Ala-boroPro Discovery and Early Research

This compound, along with other Xaa-boroPro dipeptides like Val-boroPro and Pro-boroPro, was first synthesized and identified as a potent inhibitor of Dipeptidyl Peptidase IV (DPP-IV). acs.org Early research demonstrated that these compounds were among the most potent DPP-IV inhibitors known at the time. acs.org The initial investigations highlighted the requirement of a free N-terminal amino group for inhibitory activity, as blocking this group abolished affinity for the enzyme. pnas.org Furthermore, the dipeptide structure was found to be crucial, as the boroPro moiety alone showed a significantly reduced affinity for DPP-IV. dcu.iepnas.org These early studies established this compound and its analogues as important tools for studying the biological function of DPP-IV. acs.org

Classification of this compound within Boronic Acid Analogues of Proline (e.g., Xaa-boroPro series)

This compound belongs to the Xaa-boroPro series of dipeptide boronic acid inhibitors, where "Xaa" represents an amino acid at the P2 position and "boroPro" is a proline analogue where the carboxyl group is replaced by a boronic acid group. acs.orggoogle.com The inhibitory activity of this series requires the (R)-stereoisomer of boroPro at the P1 position and generally tolerates a variety of L-amino acids at the P2 position. acs.orgnih.gov However, substitutions with D-amino acids, α,α-disubstituted amino acids, and glycine (B1666218) at the P2 position are not well-tolerated for DPP-IV inhibition. nih.gov The Xaa-boroPro series, including this compound, Pro-boroPro, and Val-boroPro, are effective inhibitors of most post-prolyl peptidases, leading to broad specificity. researchgate.net

Structure

2D Structure

Properties

Molecular Formula |

C7H15BN2O3 |

|---|---|

Molecular Weight |

186.02 g/mol |

IUPAC Name |

[(2R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]boronic acid |

InChI |

InChI=1S/C7H15BN2O3/c1-5(9)7(11)10-4-2-3-6(10)8(12)13/h5-6,12-13H,2-4,9H2,1H3/t5-,6-/m0/s1 |

InChI Key |

WDFZXMUIFGGBQF-WDSKDSINSA-N |

Isomeric SMILES |

B([C@@H]1CCCN1C(=O)[C@H](C)N)(O)O |

Canonical SMILES |

B(C1CCCN1C(=O)C(C)N)(O)O |

Synonyms |

Ala-boroPro alanylpyrrolidine-boronic acid |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Ala Boropro

General Synthetic Strategies for Ala-boroPro Core Structure

The construction of the fundamental dipeptide boronic acid structure of this compound can be achieved through established peptide synthesis methodologies, including both solid-phase and solution-phase techniques.

Solid-Phase Peptide Synthesis (SPPS) offers an efficient and automatable method for assembling peptide chains, including those incorporating non-standard residues like boronic acids. bachem.com20.210.105 In SPPS, the peptide is constructed sequentially while one end is anchored to an insoluble polymer resin. bachem.comsigmaaldrich.com This approach simplifies the purification process, as excess reagents and byproducts are removed by simple washing and filtration steps. sigmaaldrich.com

For the synthesis of peptide boronic acids (PBAs) like this compound, this strategy has been adapted to handle the unique chemistry of the boronic acid moiety. A key development is the creation of N-Fmoc-α-aminoboronic acid building blocks, which are compatible with standard Fmoc-based SPPS protocols. nih.gov This allows for the stepwise, automated synthesis of complex PBA sequences. nih.gov The process typically involves:

Resin Anchoring: The C-terminal amino acid (in this case, the boroPro analogue) is attached to a suitable solid support, such as a 1-glycerol polystyrene resin, which is compatible with Fmoc chemistry. nih.gov

Sequential Coupling: The amino group of the resin-bound boroPro is deprotected, and the next N-protected amino acid (Alanine) is coupled using standard activation reagents. 20.210.105

Cleavage: Once the desired sequence is assembled, the peptide is cleaved from the resin support. Non-acidic cleavage conditions can be used to yield intermediates that are ready for further diversification. nih.gov

This building-block approach facilitates access to a diverse library of peptide-boronic acids by streamlining what was previously a complex synthetic challenge. nih.gov

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, remains a vital and flexible technique, particularly for large-scale synthesis or for peptides that are difficult to prepare on a solid support. bachem.comlibretexts.org This method involves the stepwise coupling of protected amino acid fragments in a liquid solution, with purification of the intermediate product after each step. ias.ac.in

The synthesis of this compound derivatives via solution-phase methods typically involves the coupling of an N-terminally protected alanine (B10760859) with a boroProline analogue where the boronic acid is protected, often as a pinanediol ester. google.com Key steps in this approach include:

Protection: The amino group of the N-terminal amino acid (e.g., Alanine) and the boronic acid group of the C-terminal boroProline are protected to prevent unwanted side reactions. libretexts.org Common N-terminal protecting groups include Boc (tert-butyloxycarbonyl) or Z (carbobenzyloxy). bachem.com

Coupling: The protected fragments are joined using a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC), often with an additive like 1-Hydroxybenzotriazole (HOBT) to suppress racemization and improve efficiency. ias.ac.in

Deprotection: The protecting groups are selectively removed to yield the final dipeptide. libretexts.org The pinanediol ester protecting the boronic acid can be cleaved to yield the free boronic acid. google.com

This methodology was used in the synthesis of various N-acyl-D-Ala-boroPro compounds, demonstrating its utility in creating specific analogues for structure-activity relationship studies. mdpi.comresearchgate.net

Solid-Phase Peptide Synthesis Approaches

Advanced Chemical Modifications and Analogues

Modifications to the core this compound structure at the N-terminus, the P2 amino acid position, and through the addition of linkers have been extensively explored to enhance potency, selectivity, and functional application.

The N-terminus of the this compound dipeptide is a critical site for modification, as the choice of the blocking group significantly influences the inhibitor's potency and selectivity. Early studies utilized simple acyl groups like N-acetyl. For instance, N-acetyl-D-Ala-boroPro was found to have modest potency as a FAP inhibitor. nih.govpreprints.org

Subsequent research demonstrated that larger, more complex aromatic and heteroaromatic groups could dramatically improve performance. The substitution of a simple benzoyl group with a bicyclic quinolinoyl moiety was shown to increase FAP binding affinity. nih.govpreprints.org A key breakthrough was the identification of the N-(pyridine-4-carbonyl) group, which conferred high potency and exceptional selectivity for FAP over related proteases. snmjournals.orgnih.gov This modification led to the development of highly selective inhibitors like N-(pyridine-4-carbonyl)-D-Ala-boroPro. mdpi.comresearchgate.net

| N-Terminal Blocking Group | Compound Example | Target Enzyme | Reported Potency (IC₅₀ or Kᵢ) | Reference |

|---|---|---|---|---|

| N-acetyl | N-acetyl-D-Ala-boroPro | FAP | Kᵢ = 350 nM; IC₅₀ = 2900 nM | nih.govpreprints.org |

| N-benzoyl | N-(benzoyl)-D-Ala-boroPro | FAP | IC₅₀ = 54 nM | nih.govpreprints.org |

| N-(pyridine-4-carbonyl) | N-(pyridine-4-carbonyl)-D-Ala-boroPro | FAP | IC₅₀ = 36 nM | nih.govpreprints.org |

| N-(4-quinolinoyl) | N-(4-quinolinoyl)-D-Ala-boroPro | FAP | IC₅₀ = 6.4 nM | nih.govpreprints.org |

The P2 position, occupied by alanine in this compound, is another crucial determinant of inhibitor specificity. While many early FAP inhibitors used glycine (B1666218) (Gly) at the P2 position based on the enzyme's endopeptidase specificity, subsequent studies revealed that FAP could tolerate a P2 D-alanine (B559566) (D-Ala). nih.govpreprints.org In fact, the use of D-amino acids at the P2 position is tolerated, whereas L-amino acids, glycine, and α,α-disubstituted amino acids are not. acs.org

| Compound | P2 Amino Acid | N-Terminal Group | FAP Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| N-(4-quinolinoyl)-Gly-boroPro | Glycine | 4-quinolinoyl | 3.7 ± 0.2 nM | nih.govpreprints.org |

| N-(4-quinolinoyl)-D-Ala-boroPro | D-Alanine | 4-quinolinoyl | 6.4 ± 1.4 nM | nih.govpreprints.org |

| N-acetyl-Gly-boroPro | Glycine | acetyl | Kᵢ = 23 nM | nih.govpreprints.org |

| N-acetyl-D-Ala-boroPro | D-Alanine | acetyl | Kᵢ = 350 nM | nih.govpreprints.org |

To adapt this compound analogues for applications such as in vivo imaging (PET, SPECT) or targeted therapy, linker regions are incorporated into the molecule. These linkers serve to attach functional moieties, such as chelators for radiometals, without disrupting the inhibitor's binding to its target. nih.gov

Several strategies for linker modification have been reported:

Piperazine-based Linkers: A piperazine-based linker has been used to connect the chelator DOTA to the P3 quinolinoyl moiety of quinolinoyl-Gly-boroPro and quinolinoyl-D-Ala-boroPro, creating stable complexes for PET imaging with Gallium-68. nih.govpreprints.org

N-Terminal Linkers: The chelator DOTA has been attached to the N-terminus of D-Ala-boroPro using various linkers, including aminobenzoic acid (AmBz), tranexamic acid (TXA), or a short tripeptide (Gly-Gly-Val). snmjournals.org

HYNIC Linkers: For SPECT imaging, the chelator 6-hydrazinonicotinamide (HYNIC) has been coupled to D-Ala-boroPro to enable labeling with Technetium-99m. mdpi.comresearchgate.net

Self-Cleaving Linkers: In a prodrug strategy, a self-cleaving p-aminobenzyl alcohol (PABC) linker was placed between the Ala-Pro dipeptide and a cytotoxic agent, allowing for enzyme-triggered drug release. researchgate.net

These modifications highlight the modularity of the this compound scaffold, allowing for its chemical derivatization into sophisticated molecular probes and therapeutic agents.

Chelator Integration for Radiotracer Development (e.g., DOTA, HYNIC)

The development of this compound-based radiotracers involves the covalent attachment of a chelator, which can stably bind a radionuclide. The most common chelators used for this purpose are DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and HYNIC (6-hydrazinonicotinic acid).

DOTA Conjugation:

DOTA is a versatile chelator capable of coordinating with various diagnostic (e.g., Gallium-68) and therapeutic (e.g., Lutetium-177, Actinium-225) radioisotopes. The synthesis of DOTA-conjugated this compound often starts from a precursor like HYNIC-D-Ala-boroPro, also known as iFAP. pubcompare.aimdpi.com One documented method involves the coupling of p-SCN-benzene DOTA with iFAP. mdpi.commdpi.com This reaction is typically carried out by incubating the two molecules at an elevated temperature (e.g., 95 °C) for a couple of hours in a basic buffer solution (e.g., 0.2 M NaHCO₃ at pH 9.5). mdpi.commdpi.com This process yields DOTA-D-Alanine-BoroPro, which can then be purified. mdpi.com The resulting yield after purification by HPLC can be around 80 ± 5%. mdpi.comnih.gov

Researchers have also developed other DOTA-FAP inhibitors based on the N-(pyridine-4-carbonyl)-d-Ala-boroPro scaffold. mdpi.comnih.govnih.gov For instance, compounds like PNT6555, PNT6952, and PNT6522 were synthesized by linking the DOTA chelator to the N-terminus of d-alanine using different chemical linkers, such as aminobenzoic acid or tranexamic acid. nih.govsnmjournals.org

HYNIC Conjugation:

HYNIC is a commonly used bifunctional chelator for labeling with Technetium-99m (99mTc), a workhorse radionuclide for Single Photon Emission Computed Tomography (SPECT) imaging. The synthesis of 99mTc-HYNIC-D-alanine-boroPro (referred to as 99mTc-iFAP) has been reported for SPECT imaging of the tumor microenvironment. mdpi.comnih.govmdpi.com

Characterization Techniques for Synthetic Products

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound derivatives. A combination of mass spectrometry, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography is typically employed.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the synthesized compounds. Ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) is frequently used to characterize both the final DOTA-conjugated product and its precursors. pubcompare.aimdpi.comnih.gov

For instance, the mass spectrum of the precursor iFAP (HYNIC-D-Ala-boroPro) shows a signal corresponding to its protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 322. nih.govmdpi.com Signals corresponding to the formation of boronate ester ions, resulting from dehydration, may also be observed at m/z 304 [M+H–H₂O]⁺. mdpi.com

The final conjugate, DOTA-benzene-iFAP, has been characterized by electrospray ionization (ESI) mass spectrometry, which confirms the successful coupling of the DOTA moiety. nih.gov The mass spectrum for DOTA-iFAP shows a prominent signal for the protonated molecule [M+H]⁺ at m/z 785. nih.gov High-resolution mass spectrometry (HRMS) is also utilized to unambiguously identify the elemental compositions of fragment ions, providing further structural confirmation. nih.govgoogleapis.com The fragmentation of DOTA complexes often involves characteristic losses of carbon dioxide, as well as alkyl and amine residues from the chelator structure. nih.govresearchgate.net

| Compound | Technique | Observed m/z | Interpretation | Reference |

| iFAP (HYNIC-D-Ala-boroPro) | UPLC-MS | 322 | [M+H]⁺ | nih.govmdpi.com |

| iFAP (HYNIC-D-Ala-boroPro) | UPLC-MS | 304 | [M+H–H₂O]⁺ | mdpi.com |

| DOTA-benzene-iFAP | UPLC-MS | 785 | [M+H]⁺ | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of this compound derivatives. Both proton (¹H NMR) and carbon (¹³C NMR) spectroscopy are used to confirm the covalent structure of the synthesized molecules. google.com

For HYNIC-D-Ala-pyrrolidine-boronic acid (iFAP), ¹H-NMR spectroscopy has been used to corroborate the molecular structure. mdpi.com The spectra show characteristic signals for the different parts of the molecule. For example, signals in the aromatic region (δ 6.7–8.5 ppm) confirm the presence of the HYNIC pyridine (B92270) ring, while signals in the aliphatic region (δ 3.1–3.3 ppm) are indicative of the proline-boronic acid moiety. mdpi.com The complexity of the spectra for DOTA-conjugated derivatives increases due to the additional protons from the DOTA macrocycle and the linker.

While detailed spectral data is often proprietary or not fully published, the use of NMR is a standard procedure for confirming that the correct chemical structure has been synthesized before proceeding with radiolabeling and further studies.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification of synthetic products and the assessment of their chemical and radiochemical purity. pubcompare.ainih.gov

Reversed-phase HPLC is the standard method for purifying DOTA-Ala-boroPro conjugates after synthesis. mdpi.commdpi.com For example, after the coupling reaction to form DOTA-iFAP, the reaction mixture contains both the desired product and excess iFAP precursor. These can be separated due to their different retention times on a C18 column. nih.gov In one reported separation, iFAP had a retention time of 10.2 minutes, while the larger, more complex DOTA-iFAP conjugate eluted later at 11.5 minutes, allowing for its isolation. nih.gov The chemical purity of the final DOTA-D-Alanine BoroPro product, as determined by HPLC, has been reported to be as high as 98%. pubcompare.aimdpi.comnih.gov Similarly, the precursor iFAP was purified by HPLC to a chemical purity of 92%. mdpi.comresearchgate.net

After radiolabeling, radio-HPLC is used to determine the radiochemical purity of the final radiotracer. For 68Ga-iFAP, a radiochemical purity greater than 95% is typically achieved. pubcompare.aimdpi.comnih.gov The radiolabeled complex (68Ga-DOTA-iFAP) generally has a slightly different retention time than its non-radioactive counterpart (DOTA-iFAP), for instance, 12.17 minutes versus 11.5 minutes, respectively. mdpi.comnih.gov

| Compound | Purity Type | Purity Level | Analytical Method | Reference |

| DOTA-D-Alanine-BoroPro | Chemical | 98% | HPLC | pubcompare.aimdpi.comnih.gov |

| iFAP | Chemical | 92% | HPLC / UPLC | mdpi.comresearchgate.net |

| 68Ga-iFAP | Radiochemical | >95% | Radio-HPLC | pubcompare.aimdpi.comnih.gov |

Enzymatic Inhibition Kinetics and Mechanism of Action

Target Identification and Enzyme Family Specificity

Ala-boroPro and its derivatives are recognized for their potent, reversible, and competitive inhibition of a range of post-proline cleaving enzymes. pnas.org The specificity of these compounds is largely dictated by the amino acid at the P2 position and modifications to the N-terminus. nih.gov

Dipeptidyl Peptidase IV (DP-IV / CD26) Inhibition

Dipeptidyl peptidase IV (DP-IV), also known as CD26, is a primary target of this compound. This enzyme is a serine protease that cleaves Xaa-Pro dipeptides from the N-terminus of polypeptides. pnas.org this compound has been identified as a potent and specific inhibitor of DP-IV, with Ki values in the nanomolar range. pnas.orgnih.gov The inhibition is characterized by slow-binding kinetics, a feature not observed with its constituent part, boroPro, which shows a significantly reduced affinity for the enzyme. pnas.orgnih.gov

The potency of this compound is highly dependent on a free, protonated N-terminus, as blocking this group eliminates its affinity for DP-IV. pnas.orgnih.gov While highly potent, some boroPro-based compounds, including derivatives of this compound, have been shown to be promiscuous, inhibiting other serine hydrolases. nih.gov For instance, the thioxoamide version of this compound, also known as ARI-2243, potently inhibits DP-IV but also interacts with other dipeptidyl peptidases. nih.gov

Fibroblast Activation Protein (FAP) Inhibition

Fibroblast Activation Protein (FAP), a serine protease with both dipeptidyl peptidase and endopeptidase activity, is another significant target of this compound and its analogs. tandfonline.com FAP is overexpressed in the stroma of many epithelial cancers and is involved in tumor growth. google.comaacrjournals.org

Val-boroPro, a closely related compound, has been shown to inhibit FAP's dipeptidyl peptidase activity. aacrjournals.org The inhibitory activity of Val-boroPro against FAP is pH-dependent, showing greater potency at a more acidic pH. aacrjournals.org While effective, simple dipeptide boronic acids like Val-boroPro often lack specificity for FAP over other dipeptidyl peptidases. researchgate.net However, modifications such as adding a pyridine-4-carbonyl group to D-Ala-boroPro can create highly potent and selective FAP inhibitors. snmjournals.orgnih.gov

Prolyl Oligopeptidase (PREP) Inhibition

Prolyl Oligopeptidase (PREP) is a cytosolic serine protease that is also inhibited by boroPro-based compounds. preprints.org Research has focused on developing inhibitors with high selectivity for FAP over PREP, or vice versa. nih.gov

N-acetyl-D-Ala-boroPro, a derivative of this compound, was found to be a modest inhibitor of both FAP and PREP. nih.gov Interestingly, while one study reported it to be modestly selective for FAP over PREP, another found the opposite to be true. nih.gov This highlights the subtle structural changes that can influence inhibitor selectivity. For example, substituting the P2 alanine (B10760859) with valine and adding a pyridine-3-carbonyl group can produce an inhibitor with over 77,000-fold selectivity for PREP over FAP. nih.gov

Other Serine Peptidase Interactions (e.g., DPP7, DPP8, DPP9, APEH, PRCP)

The therapeutic potential of boroPro-based inhibitors has been complicated by off-target inhibition of other serine peptidases, particularly DPP8 and DPP9. nih.gov Inhibition of these intracellular enzymes has been linked to adverse effects, although this remains a topic of debate. nih.gov

A thioxoamide derivative of this compound (ARI-2243) was found to potently inhibit not only DP-IV but also DPP7, DPP8, DPP9, Prolyl Carboxypeptidase (PRCP), and Acylamino-acid-releasing enzyme (APEH). nih.gov In contrast, other boroPro compounds have been developed with high selectivity for DP-IV, avoiding these off-target interactions. nih.gov The non-selective nature of some compounds like Val-boroPro, which also inhibits DPP8 and DPP9, has been a focus of efforts to engineer more specific inhibitors. researchgate.netinvivogen.com

Kinetic Characterization of this compound Binding

The inhibitory power of this compound and related compounds is quantified by their inhibition constants, Ki and IC50. These values provide a measure of the concentration of inhibitor required to achieve a certain level of enzyme inhibition.

Determination of Inhibition Constants (Ki, IC50)

Extensive research has determined the Ki and IC50 values for this compound and its derivatives against various enzymes. These values underscore the potency and, in some cases, the selectivity of these inhibitors.

For DP-IV, this compound demonstrates nanomolar-range Ki values. pnas.orgnih.gov The thioxoamide derivative of this compound (ARI-2243) has an IC50 of 0.7 nM for DP-IV. nih.gov Val-boroPro, another potent DP-IV inhibitor, has an IC50 of less than 4 nM and a Ki of 0.18 nM. medchemexpress.com

In the context of FAP inhibition, Val-boroPro exhibits an IC50 of 560 nM. medchemexpress.com However, modifications can drastically improve potency, with N-(pyridine-4-carbonyl)-D-Ala-boroPro showing an IC50 of 36 nM against FAP. nih.govpreprints.org

Regarding PREP, N-acetyl-D-Ala-boroPro has a reported Ki of 350 nM against FAP, with other studies showing varying selectivities between FAP and PREP. nih.govpreprints.org

The following table summarizes key inhibition constants for this compound and related compounds.

| Compound | Target Enzyme | Ki | IC50 |

| This compound | DP-IV | Nanomolar range pnas.orgnih.gov | |

| This compound thioxoamide (ARI-2243) | DP-IV | 0.7 nM nih.gov | |

| Val-boroPro | DP-IV | 0.18 nM medchemexpress.com | < 4 nM medchemexpress.com |

| Val-boroPro | FAP | 560 nM medchemexpress.com | |

| N-acetyl-D-Ala-boroPro | FAP | 350 nM nih.govpreprints.org | 2900 nM nih.govpreprints.org |

| N-(pyridine-4-carbonyl)-D-Ala-boroPro | FAP | 36 nM nih.govpreprints.org | |

| Val-boroPro | DPP8 | 1.5 nM medchemexpress.com | 4 nM medchemexpress.com |

| Val-boroPro | DPP9 | 0.76 nM medchemexpress.com | 11 nM medchemexpress.com |

Slow-Binding Kinetics Analysis

This compound and related peptide boronates are characterized as slow-binding inhibitors. tandfonline.comibmc.msk.ru This class of inhibitors does not reach a steady state of enzyme inhibition immediately; instead, the equilibrium between the free enzyme and the enzyme-inhibitor complex is established over a longer period, ranging from minutes to hours. tandfonline.comibmc.msk.ru The inhibition process is often a two-step mechanism, starting with the rapid formation of an initial enzyme-inhibitor complex (EI), which then slowly isomerizes to a more stable complex (EI*). Alternatively, it can be a single-step, direct-binding model where the association (k_on) and dissociation (k_off) rates are both low. portlandpress.com

Kinetic analysis of these inhibitors is complex due to their instability in aqueous solutions and their high affinity for the target enzyme. researchgate.net A specialized method for analyzing slow, tight-binding inhibition involves preincubating the enzyme and inhibitor together without the substrate. Subsequently, the amount of free enzyme is assayed by adding the substrate and monitoring its hydrolysis for a period that is short relative to the inhibitor's dissociation rate from the enzyme. researchgate.net

The kinetic parameters for this compound's interaction with dipeptidyl peptidase IV (DPPIV) have been determined. Reactions initiated by adding DPPIV to aqueous solutions of peptide boronates show concave downward curves typical of tight-binding inhibitors. tandfonline.com The half-life for the cyclization process of this compound, which affects its inhibitory activity, has been determined in D2O. tandfonline.com For some boronic acid inhibitors, the half-life for dissociation from the enzyme-inhibitor complex can be over 5 hours. portlandpress.com

Below is a table summarizing kinetic parameters for related boronic acid inhibitors of prolyl oligopeptidase (POP), illustrating the characteristics of slow-binding inhibition.

| Compound | Ki (nM) | kon x 105 (M-1·s-1) | koff x 10-5 (s-1) | EI Half-life |

|---|---|---|---|---|

| Inhibitor (R=CHO) | 0.17 ± 0.02 | 1.5 ± 0.2 | 0.25 ± 0.05 | > 5 h |

| Inhibitor (R=CN) | 0.89 ± 0.07 | 7.8 ± 0.6 | 6.9 ± 0.6 | 25 min |

| Inhibitor (R=COCH2OH) | 0.079 ± 0.010 | 5.3 ± 0.9 | 0.42 ± 0.05 | > 5 h |

Data adapted from a study on slow-binding inhibitors of prolyl oligopeptidase. portlandpress.com

Preincubation Effects on Inhibition

The observed inhibitory potency of this compound is significantly influenced by the duration of its preincubation in aqueous buffer before the addition of the enzyme. tandfonline.com This effect is a direct consequence of the inhibitor's chemical instability in aqueous solutions, where it undergoes a time-dependent, reversible cyclization to an inactive form. tandfonline.com

When this compound, typically stored in a non-aqueous solvent like DMSO, is diluted into an aqueous buffer, the equilibrium between the active, open-chain form and the inactive, cyclized form begins to shift. tandfonline.com With increasing preincubation time, a greater fraction of the inhibitor converts to the inactive species, leading to a decline in its effective concentration and, consequently, a reduction in the observed level of inhibition. tandfonline.com For instance, experiments tracking the inhibition of DPPIV by this compound show that the degree of inhibition, as indicated by reduced product formation, diminishes as the preincubation time of the inhibitor in the buffer increases. tandfonline.com

To accurately determine inhibition constants (K_i) for slow-binding inhibitors like Val-boroPro, a very long preincubation period (e.g., 168 hours) with the enzyme may be necessary to ensure that the binding equilibrium is fully reached. tandfonline.com For other related compounds like this compound and Pro-boroPro, a 36-hour preincubation has been found sufficient for equilibration with DPPIV. tandfonline.com

Molecular Mechanism of Boron-Serine Interaction

Covalent Inhibition via Boronate Formation

The primary mechanism by which this compound and other boronic acid-based inhibitors function is through the formation of a reversible, covalent bond with the catalytic serine residue in the active site of target proteases. nih.govenamine.netmdpi.com Serine proteases, such as Fibroblast Activation Protein (FAP), possess a highly reactive serine hydroxyl group that acts as a nucleophile. mdpi.com

The boron atom of the boronic acid moiety is electrophilic and readily attacked by the nucleophilic hydroxyl group of the active site serine. enamine.netmarquette.edu This attack results in the formation of a stable, tetrahedral boronate adduct. enamine.netmdpi.com This covalent complex mimics the tetrahedral transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity. mdpi.com The boron atom converts from a trigonal sp2-hybridized state to a tetrahedral sp3-hybridized anionic center upon forming this dative bond. marquette.edu This interaction is generally reversible, allowing the inhibitor to dissociate from the enzyme. enamine.net

Role of Boronic Acid Electrophilicity

The potency of boronic acid inhibitors is closely linked to the electrophilic character of the boron atom. preprints.org A more electrophilic boron atom is more susceptible to nucleophilic attack by the catalytic serine, which can lead to higher binding affinity. preprints.org The substitution of a nitrile group with a more electrophilic boronic acid "warhead" has been shown to significantly increase binding affinity for FAP. preprints.org For example, N-(4-quinolinoyl)-Gly-boroPro showed a 2.8-fold higher FAP binding affinity (IC50 = 3.7 ± 0.2 nM) compared to its nitrile analogue, N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) (IC50 = 10.3 ± 0.4 nM). preprints.org

This inherent electrophilicity allows boronic acids to form reversible adducts with various nucleophilic residues in an enzyme's active site, including serine, threonine, and lysine (B10760008). enamine.net While this reactivity is key to their inhibitory mechanism, it can also present challenges in achieving selectivity against closely related enzymes. mdpi.comwindows.net However, high selectivity can be achieved by designing the rest of the inhibitor molecule to interact specifically with other pockets of the target enzyme's active site. nih.govnih.gov

pH-Dependent Cyclization and Equilibrium with Inactive Species

Dipeptidyl boronic acids with a free N-terminal amino group, including this compound, exist in a pH-dependent equilibrium in aqueous solutions. tandfonline.comwjgnet.comgoogle.com The inhibitor can reversibly cyclize through a nucleophilic attack of the unprotonated N-terminal amino group on the electrophilic boron atom. tandfonline.comwjgnet.com This process forms an intramolecular dative bond, resulting in a cyclic, inactive species.

This equilibrium is highly sensitive to pH. wjgnet.comgoogle.comdatapdf.com

At low pH: The N-terminal amino group is protonated, preventing it from acting as a nucleophile. This favors the open-chain, linear conformation, which is the active inhibitory form. wjgnet.comgoogle.com

At neutral or basic pH: The amino group is more likely to be deprotonated, facilitating the cyclization reaction. Therefore, the equilibrium shifts to favor the inactive, cyclic form. wjgnet.com

Specificity and Selectivity Profiling of Ala Boropro

Differential Inhibition Across Dipeptidyl Peptidases (DPPs)

Dipeptidyl peptidases are a family of serine proteases that play crucial roles in various physiological processes. Ala-boroPro and its analogues have been extensively studied for their inhibitory activity against these enzymes.

Selectivity Ratios for DPP4, DPP7, DPP8, DPP9

This compound and its derivatives exhibit varying degrees of selectivity for different DPP enzymes. For instance, Val-boroPro (also known as talabostat) is a non-selective inhibitor, targeting DPP4, DPP8, DPP9, and Fibroblast Activation Protein (FAP). mdpi.comsci-hub.sefrontiersin.org This broad-spectrum inhibition has been a subject of investigation to understand the specific roles of each enzyme. sci-hub.sefrontiersin.org

In contrast, modifications to the this compound scaffold can yield highly selective inhibitors. For example, N-(pyridine-4-carbonyl)-D-Ala-boroPro (ARI-3099) demonstrates negligible potency against DPPs while potently inhibiting FAP. mdpi.comnih.govacs.org Another compound, this compound thioxoamide (ARI-2243), potently inhibits DPP4 but also shows activity against DPP7, DPP8, and DPP9. harvard.edunih.gov The development of selective inhibitors is crucial, as inhibition of DPP8 and DPP9 has been linked to certain adverse effects, a concern that arose during the clinical development of early, less selective DPP4 inhibitors. nih.gov

Below is a table summarizing the selectivity of various this compound derivatives.

| Compound | Primary Target(s) | Notes on Selectivity |

| Val-boroPro (Talabostat) | DPP4, DPP8, DPP9, FAP | Non-selective inhibitor. mdpi.comsci-hub.sefrontiersin.org |

| N-(pyridine-4-carbonyl)-D-Ala-boroPro (ARI-3099) | FAP | Highly selective for FAP over DPPs and PREP. mdpi.comnih.govacs.org |

| This compound thioxoamide (ARI-2243) | DPP4 | Also inhibits DPP7, DPP8, and DPP9. harvard.edunih.gov |

| Glu-boroSar thioxoamide (ARI-2408) | DPP4 | Remarkably selective with no significant off-target interactions against 95 other serine hydrolases. harvard.edunih.gov |

Selectivity Over Other Prolyl Peptidases (e.g., FAP vs. PREP)

A significant challenge in developing inhibitors for this class of enzymes is achieving selectivity between closely related proteases like Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP). FAP shares exopeptidase specificity with DPPs and endopeptidase specificity with PREP. acs.orgresearchgate.net

The compound N-(pyridine-4-carbonyl)-D-Ala-boroPro (ARI-3099) was a breakthrough in this area, being the first potent FAP inhibitor with high selectivity over both DPPs (over 100-fold) and PREP (360-fold). mdpi.comnih.govresearchgate.netresearchgate.net This demonstrates that the boronic acid-based scaffold can be modified to achieve remarkable selectivity. nih.govacs.org In contrast, N-acetyl-D-Ala-boroPro showed only modest potency and a 7.7-fold selectivity for FAP over PREP. nih.gov

The following table highlights the selectivity of different this compound derivatives for FAP over PREP.

| Compound | FAP Potency (IC50 or Ki) | PREP Potency (IC50 or Ki) | Selectivity (FAP vs. PREP) |

| N-(pyridine-4-carbonyl)-D-Ala-boroPro (ARI-3099) | 36 ± 4.8 nM (IC50) | - | 360-fold over PREP. mdpi.comnih.govresearchgate.netresearchgate.net |

| N-acetyl-D-Ala-boroPro | 350 nM (Ki) | - | 7.7-fold over PREP. nih.gov |

| N-(4-quinolinoyl)-D-Ala-boroPro | 6.4 ± 1.4 nM (IC50) | - | 160-fold over PREP. |

| N-(benzoyl)-D-Ala-boroPro | 54 ± 2.9 nM (IC50) | - | 33-fold over PREP. |

Impact of Chemical Modifications on Selectivity Profiles

The selectivity of this compound inhibitors is profoundly influenced by chemical modifications at various positions of the molecule.

Influence of P2 Position Stereochemistry and Side Chains

The stereochemistry and the nature of the amino acid at the P2 position (the residue preceding proline) are critical determinants of selectivity.

Initially, it was believed that FAP had an absolute requirement for glycine (B1666218) at the P2 position. However, subsequent research demonstrated that FAP can tolerate a D-alanine (B559566) at this position. researchgate.net In fact, replacing the P2 glycine with a D-alanine in certain scaffolds can significantly enhance selectivity for FAP over PREP. For instance, the replacement of glycine with D-alanine in one series resulted in a 360-fold selectivity for FAP over PREP. nih.gov

The nature of the P2 side chain also plays a crucial role. While FAP's narrower S2 pocket preferentially accommodates D-alanine, PREP's more hydrophobic S2 pocket can accommodate larger residues like valine. This difference is exploited in the design of selective PREP inhibitors, such as N-(pyridine-3-carbonyl)-Val-boroPro, which is highly selective for PREP over FAP. nih.gov

Effect of N-Terminal Substituents on Target Recognition

Modifications to the N-terminus of the this compound scaffold are instrumental in achieving selectivity over DPPs. An unblocked N-terminal amino group generally leads to potent inhibition of DPPs. nih.gov Blocking this terminus, for example with an N-acetyl or a pyridine-4-carbonyl group, eliminates cross-reactivity with DPPs. nih.gov

The nature of the N-terminal blocking group also influences potency and selectivity between FAP and PREP. For example, in the X-D-Ala-boroPro series, a pyridine-4-carbonyl group was found to be optimal for FAP potency and selectivity. nih.gov The nitrogen atom in the pyridine (B92270) ring and its position are important; the para-position appears to be ideal for FAP inhibition. nih.gov Comparing N-(4-quinolinoyl)-D-Ala-boroPro to N-(benzoyl)-D-Ala-boroPro reveals that the bicyclic heteroaromatic quinolinoyl group leads to more potent and selective FAP inhibitors than the monocyclic benzoyl group.

High-Throughput Profiling Methodologies (e.g., EnPlex assays for serine hydrolases)

The development of high-throughput screening methods has revolutionized the process of determining inhibitor selectivity. One such method is the EnPlex assay, a multiplexed platform for simultaneously assessing the potency and specificity of inhibitors against a large panel of enzymes. harvard.edunih.gov

EnPlex has been used to profile libraries of boronic acid-containing compounds, including this compound derivatives, against numerous serine hydrolases. harvard.edunih.gov This technology has been instrumental in identifying not only potent inhibitors but also those with high selectivity. For example, EnPlex analysis of this compound thioxoamide (ARI-2243) confirmed its potent inhibition of DPP4 but also revealed its off-target activity against DPP7, DPP8, DPP9, and other enzymes. harvard.edunih.gov Conversely, the same screening platform identified Glu-boroSar thioxoamide (ARI-2408) as a remarkably selective DPP4 inhibitor with no significant off-target interactions among the 95 other serine hydrolases tested. harvard.edunih.gov

These high-throughput methods provide a comprehensive view of an inhibitor's selectivity profile early in the discovery process, enabling the prioritization of candidates with the most promising therapeutic potential. nih.gov

Structural Biology and Computational Modeling of Ala Boropro Interactions

Molecular Docking Studies of Ala-boroPro and Analogues

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to another to form a stable complex. This technique is instrumental in understanding the binding modes and affinities of inhibitors like this compound.

Molecular docking simulations are used to estimate the binding affinity, often expressed as the inhibition constant (Ki), and to visualize the non-covalent interactions between the inhibitor and the enzyme's active site. For instance, in a study involving a DOTA-conjugated D-Alanine-boroPro derivative targeting Fibroblast Activation Protein (FAP), molecular docking predicted a binding distance of 4.496 Å between the boron atom and the key serine residue (Ser624) in the active site, with a calculated inhibition constant (Ki) of 18.02 nM.

These computational predictions are crucial for the initial screening and design of novel inhibitors. By comparing the predicted affinities and binding modes of different analogues, researchers can prioritize which compounds to synthesize and test experimentally. For example, docking studies on various boronic acid inhibitors targeting AmpC β-lactamase revealed that compounds with higher docking scores, which suggest better complementarity and stability in the binding site, also exhibited higher inhibitory activity in experimental assays.

It is important to note that while docking is a powerful tool for predicting binding poses, its ability to accurately predict binding affinity is still a subject of ongoing research and development. The accuracy of these predictions can be influenced by factors such as the quality of the protein structure model and the sophistication of the scoring function used.

Table 1: Predicted Binding Affinities and Interaction Distances for BoroPro-Based FAP Inhibitors

| Ligand | Predicted Affinity (Ki) | B-Ser624 Distance (Å) | Source |

|---|---|---|---|

| DOTA-D-Alanine-BoroPro | 18.02 nM | 4.496 | |

| N-acyl-Gly-boroPro | - | - | |

| N-(pyridine-4-carbonyl)-D-Ala-boroPro | - | - |

Data for N-acyl-Gly-boroPro and N-(pyridine-4-carbonyl)-D-Ala-boroPro were used as comparators in the referenced study, but specific Ki and distance values were not provided in the abstract.

A primary outcome of molecular docking is the identification of key amino acid residues within the enzyme's active site that form crucial interactions with the inhibitor. These interactions, which can include hydrogen bonds, electrostatic interactions, and van der Waals forces, are fundamental to the inhibitor's potency and selectivity.

For boronic acid inhibitors like this compound, a key interaction is the formation of a covalent bond between the boron atom and the hydroxyl group of a catalytic serine residue in the active site. This mimics the tetrahedral transition state of the natural substrate hydrolysis, leading to potent inhibition.

Docking studies have identified several other important interacting residues:

Serine: Besides the catalytic serine (e.g., Ser70 in some β-lactamases or Ser624 in FAP) that forms a covalent bond, other serine residues (e.g., Ser130) can form hydrogen bonds with the boronate oxygens.

Arginine and Lysine (B10760008): The positively charged side chains of arginine and lysine can form salt bridges or hydrogen bonds with negatively charged groups on the inhibitor or with the boronic acid moiety itself. For example, in some β-lactamases, an arginine residue (Arg220) has been shown to interact with the inhibitor.

Glutamate and Aspartate: These acidic residues can participate in hydrogen bonding. For instance, Glu166 in class A β-lactamases is a key catalytic residue that interacts with boronic acid inhibitors.

Phenylalanine and Tryptophan: The aromatic rings of these residues can engage in π-π stacking or hydrophobic interactions with aromatic parts of the inhibitor, such as a phenyl ring. For example, Trp105 in KPC-2 β-lactamase can have steric interactions with the thiophene (B33073) ring of certain boronic acid inhibitors.

Prediction of Binding Affinities and Modes

X-ray Crystallography of this compound-Enzyme Complexes (where relevant for related boronate inhibitors)

X-ray crystallography provides high-resolution, three-dimensional structures of molecules, offering definitive experimental evidence of how an inhibitor binds to its target enzyme. While specific crystal structures for this compound itself may not be widely public, extensive crystallographic work on related boronate inhibitors provides invaluable insights into their mechanism of action.

Crystallographic studies of enzyme-inhibitor complexes reveal the precise conformation adopted by the inhibitor within the active site. This includes the orientation of different parts of the molecule and the specific interactions it forms with surrounding amino acid residues. For boronic acid inhibitors, these structures have consistently shown that the boron atom adopts a tetrahedral geometry upon binding to a catalytic serine residue, forming a covalent adduct. This tetrahedral arrangement is a key feature, as it mimics the high-energy intermediate of the enzymatic reaction. The inhibitor effectively gets "stuck" in the active site, preventing the enzyme from processing its natural substrate.

A major contribution of X-ray crystallography is the direct visualization of the covalent bond formed between the inhibitor and the enzyme. In the case of serine proteases and β-lactamases, crystal structures clearly show the boron atom of the inhibitor covalently linked to the oxygen atom of the active site serine. For some metallo-β-lactamases (MBLs), which use zinc ions for catalysis, crystallography has shown that the boronic acid's hydroxyl groups can displace a catalytic water/hydroxide molecule and coordinate with the zinc ions in the active site.

In a fascinating example, the crystal structure of a penicillin-binding protein in complex with certain amidomethylboronic acids revealed an unexpected tricovalent adduct, where the boron atom was simultaneously bonded to three key active site residues (two serines and one lysine). This highlights the unique chemical versatility of the boronic acid moiety.

Elucidation of Inhibitor-Enzyme Binding Conformations

Nuclear Magnetic Resonance (NMR) Studies for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, providing information that is complementary to the static picture from X-ray crystallography. NMR can be used to determine the three-dimensional structure of small molecules and proteins and to probe the flexibility and conformational changes that occur upon binding.

For proline-containing peptides like this compound, NMR is particularly useful for studying the cis-trans isomerization of the peptide bond preceding the proline residue. The local environment can significantly influence the ratio of these two isomers. NMR studies on oligopeptides containing alanine (B10760859) and proline have been conducted to understand their molecular conformations in solution.

Furthermore, 11B NMR is a specialized technique that can directly probe the environment of the boron atom. A significant upfield shift in the 11B NMR spectrum upon binding of a boronic acid inhibitor to an enzyme is indicative of the boron atom changing from a trigonal planar (sp2 hybridized) state to a tetrahedral (sp3 hybridized) state, confirming the formation of a covalent adduct. Conformational analysis using NMR-derived distance constraints, combined with quantum mechanical calculations, has been successfully applied to determine the solution structures of β-proline oligopeptides.

Characterization of Active and Inactive Forms in Solution (Cyclization Equilibrium)

Dipeptide boronic acids, including this compound, exhibit a pH-dependent equilibrium in aqueous solutions between a linearly active form and a cyclized, inactive form. This reversible intramolecular cyclization occurs through the formation of a dative bond between the boron atom and the nitrogen of the N-terminal amino group. This process is contingent on the deprotonation of the terminal amino group, which makes the equilibrium sensitive to the pH of the solution.

At a neutral or higher pH, where the terminal amino group is unprotonated, the equilibrium tends to favor the formation of the inactive, six-membered cyclized structure. Conversely, at a lower pH, protonation of the N-terminal nitrogen prevents this intramolecular reaction, causing the compound to exist predominantly in its non-cyclic, active form.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique used to monitor and quantify the relative concentrations of these active and inactive species in solution at various pH (or pD in D₂O-based buffers) values. By integrating the signals corresponding to each form in the ¹H NMR spectrum, researchers can determine the equilibrium ratio. This analysis allows for the calculation of the cyclization equilibrium constant (Kcyc). For this compound and similar peptide boronates, this equilibrium is established over time, sometimes requiring up to 24 hours to be reached in buffered solutions. While the cyclized form may be favored in solution, high-affinity binding to a target enzyme can drive the equilibrium towards the active conformation, effectively trapping it in the enzyme-bound state.

Table 1: Characteristics of this compound Cyclization Equilibrium

| Feature | Description | Reference |

|---|---|---|

| Active Form | Linear, open-chain structure with a free N-terminal amino group and a trigonal boronic acid. This is the form that binds to the target enzyme. | |

| Inactive Form | Cyclized structure formed by a reversible intramolecular B-N dative bond. | |

| Driving Factor | pH of the solution. The equilibrium shifts based on the protonation state of the N-terminal amino group. | |

| Low pH Condition | Favors the protonated, linear (active) form. | |

| Neutral/High pH Condition | Favors the deprotonated, cyclized (inactive) form. | |

| Analytical Method | ¹H NMR spectroscopy is used to quantify the ratio of active to inactive species at equilibrium. |

Molecular Dynamics Simulations for Binding Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time, providing detailed insights into the stability and dynamics of protein-ligand complexes. For the this compound compound, MD simulations are invaluable for assessing the stability of its binding mode within the active site of a target enzyme.

The process begins with a starting structure of the protein-ligand complex, often obtained from X-ray crystallography or computational docking. This static structure is then placed in a simulated physiological environment, including water molecules and ions, and the system's energy is minimized. The simulation then calculates the trajectories of all atoms over a set period (from nanoseconds to microseconds) by solving Newton's equations of motion.

Analysis of the resulting trajectory provides information on the stability of the this compound binding pose. A key metric is the Root Mean Square Deviation (RMSD) of the ligand's atoms relative to their initial position. A stable binding mode is characterized by a low and converging RMSD value, indicating that the ligand does not significantly deviate from its initial docked pose throughout the simulation. In contrast, a high or fluctuating RMSD suggests an unstable interaction, where the ligand may be moving out of the binding pocket. Other analyses include monitoring intermolecular hydrogen bonds, hydrophobic contacts, and the flexibility of different regions of the protein and ligand, which together provide a comprehensive understanding of the binding stability.

Table 3: Key Parameters and Metrics in MD Simulations for Binding Stability

| Parameter/Metric | Description | Purpose | Reference |

|---|---|---|---|

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system (e.g., AMBER, OPLS). | Defines the physics governing the interactions between atoms in the simulation. | |

| Simulation Time | The total duration of the simulation (e.g., 100 ns, 1 µs). | Must be long enough to allow the complex to relax and sample relevant conformations to assess stability. | |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of a selection of atoms (e.g., the ligand) from a reference structure over time. | To quantify the stability of the ligand's position and conformation in the binding site. Low, stable RMSD indicates a stable pose. | |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the protein and ligand over time. | Identifies key interactions that contribute to binding affinity and specificity. | |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position. | Identifies flexible or rigid regions of the protein and ligand upon complex formation. |

Preclinical Pharmacological and Biological Evaluation Non Human Studies

In Vitro Cellular Studies

Enzyme Activity in Cell Lysates and Membrane Fractions

The inhibitory activity of Ala-boroPro and its derivatives against various enzymes has been characterized in studies using cell lysates and purified enzyme preparations. These compounds are notable for their potent and often selective inhibition of certain serine proteases.

A study utilizing an activity-based protein profiling (ABPP) methodology evaluated the inhibitory profile of this compound thioxoamide (also known as ARI-2243) in complex cell lysates. This compound demonstrated potent inhibition of Dipeptidyl Peptidase 4 (DPP4) with an IC50 value of 0.7 nM. However, it also showed activity against other related enzymes, including dipeptidyl peptidase 7 (DPP7), DPP8, DPP9, prolylcarboxypeptidase (PRCP), and acylamino-acid-releasing enzyme (APEH).

Another derivative, Val-boroPro, has been shown to be a potent inhibitor of Fibroblast Activation Protein (FAP) enzymatic activity. In experiments with recombinant murine FAP, Val-boroPro exhibited an IC50 of 4 x 10⁻⁸ mol/L at an acidic pH of 2. The inhibitory potency was observed to be pH-dependent.

The table below summarizes the inhibitory potency of various this compound-based compounds against different enzymes as reported in in vitro assays.

Table 1: In Vitro Enzyme Inhibition by this compound and Derivatives

| Compound | Target Enzyme | Cell/Enzyme Source | IC50/Ki | Reference |

|---|---|---|---|---|

| This compound thioxoamide (ARI-2243) | DPP4 | Complex Cell Lysate | 0.7 nM (IC50) | |

| Val-boroPro | FAP | Recombinant Murine FAP | 4 x 10⁻⁸ M (IC50) at pH 2 | |

| N-acetyl-D-Ala-boroPro | FAP | Not Specified | 350 nM (Ki) | |

| N-(pyridine-4-carbonyl)-D-Ala-boroPro | FAP | Not Specified | 36 ± 4.8 nM (IC50) |

Cellular Uptake and Internalization Mechanisms (e.g., FAP-expressing cells)

The cellular uptake of this compound derivatives has been investigated, particularly in cells engineered to express specific target proteins like FAP. These studies are crucial for understanding the mechanism by which these inhibitors engage with their cell-surface targets.

In one study, the uptake and internalization of a ⁶⁸Ga-labeled DOTA-D-Alanine-BoroPro derivative (⁶⁸Ga-iFAP) were assessed in HCT116 cells, which express FAP, and compared to AR42J cells with low FAP expression. The uptake in the HCT116 cell membrane was significantly higher, demonstrating specificity for FAP-expressing cells. The study showed a time-dependent increase in cellular uptake, with a significant amount of the compound being internalized after 120 minutes. This internalization process is suggested to be dynamin-dependent endocytosis.

Another preclinical study evaluated the cellular uptake of Lutetium-chelated DOTA-FAPIs based on the N-(pyridine-4-carbonyl)-D-Ala-boroPro structure in HEK cells expressing mouse FAP (HEK-mFAP). The study measured both total cellular association and the internalized fraction after an acid wash to remove membrane-bound inhibitors.

Table 2: Cellular Uptake of ⁶⁸Ga-iFAP in FAP-Expressing Cells

| Cell Line | FAP Expression | Time Point | Cellular Uptake/Internalization | Reference |

|---|---|---|---|---|

| HCT116 | High | 60 min | ~4-fold higher membrane uptake than AR42J | |

| HCT116 | High | 120 min | Significant internalization observed |

Impact on Cellular Pathways and Protein Expression (e.g., Sphingosine Kinase 1-DPP interaction)

The interaction of this compound with cellular targets can influence downstream signaling pathways and protein expression. One area of investigation has been the interplay between dipeptidyl peptidases (DPPs) and Sphingosine Kinase 1 (SK1), an enzyme linked to cancer progression.

A study in MCF-7 breast cancer cells, which stably express different isoforms of SK1, explored the consequences of DPP inhibition by this compound. The researchers observed the effect on p21, a key cell cycle regulator. Treatment with this compound resulted in an increase in p21 protein expression in cells expressing the SK1 51kDa isoform, while having minimal effect in cells expressing the SK1 43kDa isoform. This suggests that the inhibition of DPPs by this compound can have isoform-specific effects on SK1-related pathways, influencing cell cycle regulation.

Immunofluorescence and Western Blot for Target Protein Expression

Immunofluorescence and Western blotting are standard techniques used to confirm the presence and quantify the expression of target proteins in cellular models. These methods have been employed in studies involving this compound derivatives to validate the experimental systems used for uptake and activity assays.

For instance, to ensure that the uptake of a ⁶⁸Ga-labeled this compound derivative (⁶⁸Ga-iFAP) was specific to its target, researchers first confirmed the expression of FAP in HCT116 cells. Immunofluorescence microscopy was used to visualize FAP expression, showing positive staining in HCT116 cells compared to low expression in control AR42J cells. Concurrently, Western blot analysis was performed on cell lysates to corroborate these findings, confirming the presence of FAP protein in HCT116 cells. This validation was essential to correlate the cellular uptake of the boroPro compound with the expression of its intended target.

In Vivo Animal Model Studies (Excluding Clinical Trials)

Inhibition of Target Enzyme Activity in Biological Fluids (e.g., serum)

The efficacy of this compound and its analogs has been assessed in animal models by measuring the inhibition of target enzyme activity in accessible biological fluids like serum. These studies provide evidence of the compound's systemic pharmacodynamic effects.

In a study involving BALB/c mice, subcutaneous injection of this compound resulted in the inhibition of Dipeptidyl Peptidase IV (DP IV) activity in both serum and spleen cell suspensions. Similarly, the administration of Val-boroPro to mice bearing colorectal cancer xenografts led to a measurable decrease in FAP enzymatic activity. An immunocapture assay of FAP from the tumors of treated mice showed a 44% inhibition of its enzymatic activity compared to controls.

Furthermore, in vitro stability tests of a ⁶⁸Ga-labeled this compound derivative in human serum showed high radiochemical stability with minimal protein binding over 3 hours.

Table 3: In Vivo Enzyme Inhibition by this compound Derivatives in Animal Models

| Compound | Animal Model | Biological Fluid/Tissue | Target Enzyme | % Inhibition | Reference |

|---|---|---|---|---|---|

| This compound | BALB/c Mice | Serum & Spleen Cells | DP IV | Not specified |

Evaluation of Enzyme Activity in Organ Homogenates

To understand the potential sites of action and off-target effects of this compound-based inhibitors, it is crucial to determine the distribution and activity of their target enzyme, Fibroblast Activation Protein (FAP). Studies have quantified FAP-specific protease activity in organ homogenates from various preclinical animal models, including mice and baboons.

In mice, FAP enzyme activity shows significant variation across different organs. The highest levels of FAP activity are consistently found in the pancreas, uterus, salivary gland, skin, and lymph nodes. Conversely, large vital organs such as the brain, heart, liver, and lung exhibit minimal FAP activity . This distribution was confirmed using FAP-knockout mice, where no FAP enzyme activity was detected in any organ, validating the specificity of the assays used .

Similarly, in non-diseased baboons, high FAP activity was observed in the skin, bladder, epididymis, tongue, and nerve tissues. In contrast, the large vital organs like the heart, kidney, liver, and lung showed a lack of significant FAP activity, a pattern consistent with observations in mice. These findings are critical for preclinical assessment, as they highlight the baseline enzymatic landscape that this compound derivatives will encounter upon administration.

Effects on Immune Responses in Murine Models

The inhibition of post-proline cleaving enzymes (PPCEs), including FAP, by boronic dipeptides has been shown to mediate anti-tumor effects through the modulation of the host immune system. Preclinical studies using the related compound Val-boroPro (Talabostat) in murine tumor models have provided significant insights into these immunological effects.

A key finding is that Val-boroPro mediates tumor eradication by accelerating the expansion of tumor-specific T cells. This effect is dependent on dendritic cells (DCs) and is associated with enhanced trafficking of DCs to tumor-draining lymph nodes, leading to a more robust and earlier priming of T cells. Furthermore, T cells primed by the tumor in the presence of Val-boroPro demonstrated an increased capacity to reject tumors upon adoptive transfer into new recipient mice. The crucial role of the immune system is underscored by the observation that the anti-tumor efficacy of Val-boroPro was significantly diminished in lymphocyte-deficient mice.

Studies have also investigated the impact on cytokine production. Treatment with Val-boroPro was observed to increase serum levels of Interleukin-5 (IL-5) and induce the production of Interleukin-17 (IL-17) by antigen-primed T cells. However, subsequent experiments in mice deficient in IL-5, IL-17, or the Th17-associated cytokine IL-23 revealed that these cytokines were not essential for the compound's anti-tumor activity. In some murine models, DPP inhibition with BXCL701 (Val-boroPro) was shown to enhance the infiltration of Natural Killer (NK) and CD8+ T cells into the tumor.

While direct studies on this compound's impact on antibody production are limited, the focus of research has been on the cellular immune response, particularly the potentiation of T-cell-mediated anti-tumor activity.

Biodistribution and Pharmacokinetics of Radiolabeled this compound Derivatives in Animal Models

The in vivo behavior of this compound derivatives has been extensively studied by radiolabeling them and performing biodistribution and pharmacokinetic analyses in animal models. Derivatives such as PNT6555, which is based on an N-(pyridine-4-carbonyl)-D-Ala-boroPro structure, have been chelated with radionuclides like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for therapeutic applications.

Biodistribution studies in mice bearing FAP-positive xenograft tumors are performed by injecting the radiolabeled compound and measuring the radioactivity in various tissues at different time points, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Studies with ⁶⁸Ga-labeled this compound derivatives demonstrate rapid renal clearance and continuous accumulation in FAP-positive tumors. For example, ⁶⁸Ga-PNT6555 showed selective tumor exposure as early as 60 minutes after administration. When labeled with the therapeutic isotope ¹⁷⁷Lu, derivatives like ¹⁷⁷Lu-PNT6555 showed significantly higher and more prolonged tumor accumulation over 168 hours compared to other analogs. This prolonged retention is a desirable characteristic for delivering a therapeutic dose of radiation to the tumor.

Uptake in normal tissues was generally low. The highest off-target uptake for ¹⁷⁷Lu-PNT6555 was observed in the kidney, liver, bone, and skin. Despite this, the high tumor uptake and retention kinetics resulted in favorable tumor-to-normal tissue ratios.

Tumor Microenvironment Targeting in Xenograft Models

A primary application of this compound derivatives is the specific targeting of the tumor microenvironment (TME). FAP is minimally expressed in normal adult tissues but is highly overexpressed on the surface of cancer-associated fibroblasts (CAFs) in the stroma of a majority of epithelial cancers. This differential expression makes FAP an excellent target for delivering imaging or therapeutic agents directly to tumors.

Preclinical studies in xenograft models, often using human cancer cell lines co-injected with fibroblasts or human embryonic kidney (HEK) cells engineered to express FAP, have validated this targeting strategy. Radiolabeled this compound derivatives, such as ⁶⁸Ga-PNT6555 and ¹⁷⁷Lu-PNT6555, have demonstrated selective accumulation and retention in these FAP-positive tumors.

The effective targeting of the TME by these agents has been leveraged for theranostic applications. PET imaging with ⁶⁸Ga-PNT6555 allows for the visualization of FAP-positive tumors, while subsequent administration of this compound derivatives labeled with therapeutic isotopes like ¹⁷⁷Lu or Actinium-225 (²²⁵Ac) delivers a cytotoxic radiation dose specifically to the tumor stroma. In murine models, this approach has resulted in significant, dose-dependent delays in tumor growth and prolonged survival. For instance, treatment with ¹⁷⁷Lu-PNT6555 led to greater tumor growth delay and animal survival compared to other tested analogs, and ²²⁵Ac-PNT6555 also proved highly efficacious. This demonstrates that targeting the FAP-expressing CAFs within the TME is a viable and potent strategy for anti-cancer therapy in preclinical models.

Compound Names

Advanced Applications in Biochemical Research

Development of Ala-boroPro Based Radiotracers for Molecular Imaging

The this compound core has been instrumental in the development of radiotracers targeting Fibroblast Activation Protein (FAP), a protein highly expressed in the microenvironment of many cancers. These imaging agents allow for the non-invasive visualization of FAP expression, offering significant potential in oncology.

The transformation of an this compound-based inhibitor into a radiotracer involves chemically linking it to a chelator, a molecule capable of securely binding a radioisotope. This process is meticulously designed to ensure that the resulting radiolabeled compound retains high affinity and specificity for its target enzyme.

For Gallium-68 (Ga-68) labeling, a common strategy involves conjugating the this compound inhibitor to a chelator like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). For example, the compound PNT6555 was synthesized by combining the N-(pyridine-4-carbonyl)-D-Ala-boroPro inhibitor with a DOTA chelator via a specific linker. The resulting precursor can then be radiolabeled with Ga-68, typically sourced from a 68Ge/68Ga generator, to produce the final PET imaging agent, such as 68Ga-PNT6555. Another example is 68Ga-iFAP, which was synthesized by coupling a p-SCN-benzene DOTA chelator to a HYNIC-functionalized D-Alanine-BoroPro precursor, achieving radiochemical purities greater than 95%.

For Technetium-99m (Tc-99m), a widely available radioisotope for Single-Photon Emission Computed Tomography (SPECT), different chelating strategies are employed. One approach involves synthesizing a precursor ligand by coupling the this compound derivative with a molecule like 6-hydrazinylnicotinic acid (HYNIC), which can then be labeled with Tc-99m. For instance, the SPECT agent 99mTc-iFAP was developed based on a ((R)-1-((6-hydrazinylnicotinoyl)-D-alanyl) pyrrolidin-2-yl) boronic acid structure, prepared in a lyophilized kit for straightforward labeling. This process resulted in a stable product with a radiochemical purity exceeding 98%. Other methods include using isocyanide-containing FAP inhibitors, which can be complexed with Tc-99m to produce agents like [99mTc][Tc-(CN-PEG4-FAPI)6]+ in high yields.

Once synthesized, these this compound-based radiotracers undergo rigorous preclinical evaluation to confirm their utility as FAP-specific imaging probes. This evaluation involves a combination of in vitro assays and in vivo studies in animal models.

In vitro studies are performed to measure the binding affinity of the new compounds for FAP. This is often expressed as an IC50 value, which is the concentration of the inhibitor required to block 50% of the enzyme's activity. For example, natGa-PNT6555 (the non-radioactive gallium version of the tracer) showed potent inhibition of FAP. The specificity is also critical; researchers confirm that the tracers have a much lower affinity for related enzymes like dipeptidyl peptidase-4 (DPP-IV) and prolyl endopeptidase (PREP). For instance, N-(pyridine-4-carbonyl)-d-Ala-boroPro was found to be over 350-fold more selective for FAP than for PREP, with negligible activity against DPPs.

In vivo evaluation typically uses tumor-bearing mouse models to assess the biodistribution and imaging potential of the radiotracer. Following injection, imaging techniques like PET or SPECT are used to visualize the tracer's accumulation in the body over time. High uptake in FAP-positive tumors with low accumulation in non-target organs (background) is the desired outcome. For example, 68Ga-iFAP demonstrated clear visualization of glioblastoma and breast tumors in mice, with rapid clearance from the body primarily through the kidneys. Similarly, 99mTc-iFAP showed high tumor uptake (7.05 ± 1.13% of the injected dose per gram of tissue at 30 minutes) in mice with Hep-G2 tumors. To confirm that the tumor uptake is specifically mediated by FAP, blocking studies are performed where an excess of the unlabeled inhibitor is co-injected, which should significantly reduce the radioactive signal from the tumor.

| Compound | Isotope | Target | Key Finding | Reference |

|---|---|---|---|---|

| 68Ga-iFAP | Ga-68 | FAP | Demonstrated specific FAP recognition with an IC50 of 0.57 nM and clear tumor visualization in vivo. | |

| 99mTc-iFAP | Tc-99m | FAP | Showed high tumor uptake (7.05 ± 1.13% ID/g at 30 min) in Hep-G2 tumor models with fast kidney elimination. | |

| 68Ga-PNT6555 | Ga-68 | FAP | Exhibited potent FAP inhibition, rapid renal clearance, and continuous accumulation in FAP-positive tumors. | |

| [99mTc][Tc-(CN-PEG4-FAPI)6]+ | Tc-99m | FAP | Showed higher tumor uptake and better tumor-to-nontarget ratios compared to a similar analogue with a different linker. |

Design and Synthesis of Gallium-68 (68Ga) and Technetium-99m (99mTc) Labeled Analogues

Use of this compound in Understanding Enzyme Biology

Beyond imaging, this compound and its derivatives serve as powerful chemical tools to investigate the fundamental roles of the enzymes they inhibit. Their potency and, crucially, their selectivity allow researchers to isolate the effects of a single enzyme within complex biological systems.

A major challenge in studying post-proline cleaving enzymes has been the overlapping specificity of available inhibitors, making it difficult to attribute a biological effect to a single enzyme. FAP, for instance, is closely related to Dipeptidyl Peptidase IV (DPP-IV), DPP8, DPP9, and Prolyl Oligopeptidase (PREP). Early inhibitors, such as Talabostat (Val-boroPro), were non-selective and inhibited multiple enzymes in this family, complicating the interpretation of experimental results.

The development of highly selective this compound derivatives has been a significant breakthrough. Compounds like N-(pyridine-4-carbonyl)-d-Ala-boroPro (ARI-3099) were engineered to be potent FAP inhibitors with minimal to no activity against DPP-IV and PREP. By using such selective inhibitors, researchers can confidently block FAP activity in cellular or animal models. The resulting biological changes can then be more directly attributed to the inhibition of FAP, helping to elucidate its specific functions in processes like tumor invasion, metastasis, and tissue remodeling without the confounding effects of inhibiting other peptidases. This approach allows for a clearer understanding of FAP's distinct role in both health and disease.

The this compound scaffold has been instrumental in clarifying the role of specific peptidases in the immune system. Dipeptidyl Peptidase IV, also known as the T-cell activation marker CD26, is an ectoenzyme found on the surface of lymphocytes. Its function in T-cell activation has been investigated using potent inhibitors based on the boroPro structure.

Future Directions and Research Perspectives

Rational Design of Next-Generation Ala-boroPro Derivatives for Enhanced Selectivity and Potency

The rational design of new this compound derivatives is a key area of ongoing research, aimed at optimizing the balance between inhibitory potency and selectivity against closely related enzymes. A primary challenge has been designing inhibitors that can distinguish between enzymes like Fibroblast Activation Protein (FAP), Prolyl Oligopeptidase (PREP), and various Dipeptidyl Peptidases (DPPs) such as DPPIV, DPP8, and DPP9, with which FAP shares significant sequence homology.

Early research confirmed that while FAP has a strong preference for glycine (B1666218) at the P2 position, it can tolerate a D-alanine (B559566) residue in the context of an X-boroPro-based inhibitor. This finding was crucial, as modifying the P2 position and the N-terminal blocking group (the 'X' in X-d-Ala-boroPro) has become the principal strategy for tuning selectivity and potency.

For instance, while simple derivatives like N-acetyl-d-Ala-boroPro show modest potency and selectivity, the introduction of more complex N-terminal groups has yielded significant improvements. A notable success in this area is the development of N-(pyridine-4-carbonyl)-d-Ala-boroPro (also known as ARI-3099). This compound exhibits low nanomolar potency against FAP while demonstrating remarkable selectivity—over 350-fold—against PREP, with negligible activity against DPPs. The design process revealed that both the presence and the position of the nitrogen atom in the pyridine (B92270) ring are critical; the para-position (pyridine-4-carbonyl) appears to be optimal for achieving the best combination of potency and selectivity.

Further structure-activity relationship (SAR) studies have explored various modifications. Replacing the N-terminal benzoyl group with a quinoline-based moiety, as in N-(4-quinolinoyl)-d-Ala-boroPro, resulted in an approximately 8-fold higher FAP binding affinity compared to its benzoyl counterpart. The addition of halo-substituents like fluorine and chlorine to the pyridine ring has also been shown to improve potency against FAP, albeit with a slight decrease in selectivity over PREP. These findings underscore the vast chemical space available for the rational design of next-generation inhibitors based on the this compound scaffold.

| Compound | Target Enzyme | IC50 (nM) | Selectivity (FAP/PREP) | Reference |

|---|---|---|---|---|

| N-acetyl-d-Ala-boroPro | FAP | 2900 ± 600 | Modest | |

| N-(benzoyl)-d-Ala-boroPro | FAP | 54 ± 2.9 | 33-fold | |

| N-(pyridine-4-carbonyl)-d-Ala-boroPro (ARI-3099) | FAP | 36 ± 4.8 | >350-fold | |

| N-(4-quinolinoyl)-d-Ala-boroPro | FAP | 6.4 ± 1.4 | 160-fold |

Exploration of Novel Enzyme Targets for the this compound Scaffold

While much of the research on this compound has centered on inhibiting the S9 family of post-proline cleaving serine proteases (FAP, DPPs, PREP), the inherent reactivity of the boronic acid warhead suggests that the scaffold could be adapted to target other enzymes. Boronic acids are recognized as potent transition-state analog inhibitors of a wide range of serine proteases and other enzymes. They function by forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site.

Future research could focus on modifying the this compound scaffold to target other classes of proteases where proline recognition is important. Beyond this, the broader field of boronic acid inhibitors provides a roadmap for exploring entirely new enzyme families. For example, boronic acid-based inhibitors have been successfully developed for β-lactamases, enzymes that confer antibiotic resistance in bacteria. These inhibitors, known as boronic acid transition-state inhibitors (BATSIs), also interact with a catalytic serine residue. It is conceivable that novel this compound derivatives could be designed to fit the active sites of such bacterial enzymes, opening a new therapeutic avenue.

Another potential area of exploration is the proteasome, a multi-catalytic protease complex crucial for protein degradation. The FDA-approved drug bortezomib (B1684674) is a dipeptidyl boronic acid that effectively inhibits the proteasome. Although structurally different from this compound, its success demonstrates the potential of peptide boronic acids to target complex intracellular machinery. By systematically altering the peptide backbone and N-terminal capping groups of the this compound scaffold, researchers could screen for activity against other medically relevant proteases, expanding the therapeutic potential of this versatile chemical entity.

Methodological Advancements in Characterization and Evaluation

The translation of potent inhibitors from the laboratory to clinical applications requires sophisticated methods for characterization and strategies to enhance in vivo performance. Future research in this domain will likely focus on prodrug strategies and advanced analytical techniques.

In Vivo Performance Enhancement Strategies: A significant challenge for boronic acid-based drugs is maintaining stability and controlling activity in a physiological environment. Two promising strategies have emerged:

"Pro-Soft" Drug Design: This approach leverages the tendency of dipeptide boronic acids to cyclize at physiological pH, a process that attenuates their inhibitory potency by over 100-fold. A "pro-soft" drug is a prodrug designed to be activated by a specific enzyme at the target site. The released active inhibitor can then exert its effect locally. If the inhibitor diffuses away into systemic circulation, it rapidly cyclizes back into its less active form, reducing systemic effects. This concept, demonstrated effectively for Val-boroPro, is directly applicable to this compound derivatives to enhance their therapeutic index.